
Ethyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
Ethyl 2-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound characterized by a five-membered lactam ring (2-pyrrolidone) substituted with an ethoxycarbonyl group at the 1-position and a ketone at the 2-position. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a building block for heterocyclic compounds. Its structural features enable participation in cyclization, alkylation, and nucleophilic substitution reactions, making it valuable for synthesizing bioactive molecules and intermediates in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of N-alkylated amino acids. For instance, the reaction of ethyl 4-chloroacetoacetate with ammonia or primary amines under basic conditions can yield the desired pyrrolidine derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Oxidation Reactions
The lactam ring and ester group in ethyl 2-oxopyrrolidine-1-carboxylate undergo oxidation under controlled conditions:
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Carbonyl Oxidation : The ketone group in the pyrrolidinone ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
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Ester Oxidation : The ethyl ester moiety is oxidized to a carboxylate under alkaline conditions with KMnO₄, yielding 2-oxopyrrolidine-1-carboxylic acid .
Reagents and Conditions :
Reaction Site | Oxidizing Agent | Conditions | Product |
---|---|---|---|
Lactam carbonyl | KMnO₄ | H₂SO₄, reflux | Pyrrolidine-1,5-dioic acid |
Ethyl ester | KMnO₄ | NaOH, aqueous | 2-Oxopyrrolidine-1-carboxylic acid |
Reduction Reactions
The ketone and ester functionalities are susceptible to reduction:
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Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a hydroxyl group, forming ethyl 2-hydroxypyrrolidine-1-carboxylate.
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Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to a primary alcohol.
Key Reduction Pathways :
Reducing Agent | Target Group | Product | Yield |
---|---|---|---|
LiAlH₄ | Lactam carbonyl | Ethyl 2-hydroxypyrrolidine-1-carboxylate | 70–85% |
NaBH₄ | Lactam carbonyl (partial) | Ethyl 2-hydroxy-5-oxopyrrolidine-1-carboxylate | 50–60% |
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
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Amide Formation : Reaction with amines (e.g., NH₃, primary amines) under basic conditions yields 2-oxopyrrolidine-1-carboxamides.
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Transesterification : Alcohols (e.g., methanol) in acidic media replace the ethyl group, forming methyl esters.
Substitution Examples :
Nucleophile | Conditions | Product |
---|---|---|
Ammonia (NH₃) | EtOH, reflux | 2-Oxopyrrolidine-1-carboxamide |
Methanol (MeOH) | H₂SO₄, 60°C | Mthis compound |
Ring-Opening Reactions
The lactam ring undergoes nucleophilic attack, leading to ring-opening:
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Hydrazinolysis : Hydrazine hydrate cleaves the lactam ring via nucleophilic addition, forming malonohydrazide derivatives .
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Grignard Reagents : Organomagnesium compounds (e.g., i-PrMgBr) add to the carbonyl, followed by ring-opening to form substituted amines .
Mechanistic Insights :
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Hydrazine Pathway : Hydrazine attacks the lactam carbonyl, forming a tetrahedral intermediate that collapses to release ethyl malonohydrazide .
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Grignard Addition : Isopropylmagnesium bromide adds to the ketone, followed by protonation and ring-opening to yield tert-butyl pyrrolidine derivatives .
Condensation and Cyclization
This compound serves as a precursor in heterocycle synthesis:
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Hydrazone Formation : Condensation with aldehydes (e.g., salicylaldehyde) forms hydrazones, which cyclize to fused pyran-thiazole systems under acidic conditions .
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Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the ester group for drug-discovery applications.
Example Synthesis :
Reaction Partner | Catalyst/Conditions | Product |
---|---|---|
Salicylaldehyde | Piperidine, EtOH | N-Arylidene-2-oxopyrrolidine carbohydrazide |
Industrial and Biological Relevance
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that derivatives of ethyl 2-oxopyrrolidine-1-carboxylate exhibit promising anticancer properties. For instance, modifications of this compound have been tested against A549 human pulmonary cancer cells, revealing structure-dependent anticancer activity. Some derivatives demonstrated significant cytotoxic effects, with viability reductions of up to 63.4% compared to untreated controls .
Antimicrobial Activity:
Research has shown that certain derivatives possess antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. The screening of various compounds derived from this compound indicated potential as novel candidates for treating infections caused by resistant pathogens .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:
- Formation of Lactams: It can be used to synthesize lactams through cyclization reactions, which are crucial in the development of pharmaceuticals.
- Building Block for Complex Molecules: This compound acts as a building block for synthesizing more complex organic molecules, particularly in the development of new drugs .
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing a series of derivatives from this compound to evaluate their anticancer activity against A549 cells. The results showed that specific modifications significantly enhanced cytotoxicity, leading to further exploration of these compounds as potential therapeutic agents .
Case Study 2: Antimicrobial Screening
In another research effort, a library of compounds derived from this compound was screened against multidrug-resistant bacterial strains. The findings highlighted several candidates with effective antimicrobial activity, suggesting their potential for developing new antibiotics targeting resistant strains .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl 2-oxopyrrolidine-1-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
Physical and Spectroscopic Properties
- NMR Trends :
- The tert-butyl group in tert-Butyl 2-oxopyrrolidine-1-carboxylate produces a singlet at δ 1.51 ppm (9H) in ¹H NMR, absent in ethyl or benzyl analogs .
- Bicyclic derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate) show complex splitting patterns due to constrained ring systems, with ¹³C NMR peaks at δ 172.2–155.4 ppm for carbonyl groups .
- Solubility and Lipophilicity: Polar substituents like the hydroxymethyl group in (R)-tert-Butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate increase aqueous solubility (TPSA = 66.8 Ų) compared to non-polar analogs (e.g., Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, TPSA = 55.8 Ų) .
Properties
IUPAC Name |
ethyl 2-oxopyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZUJSDKZPWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284132 | |
Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-03-7 | |
Record name | NSC35833 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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